5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Description
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Properties
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 13870-56-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in pharmacology.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- Structure : The compound features a dihydro-imidazole ring with a nitrophenyl substituent, which plays a crucial role in its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of imidazole compounds can inhibit the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112) with IC50 values ranging from 2.38 to 8.13 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5m | SISO | 2.38 |
| 5l | RT-112 | 3.77 |
| Reference | Cisplatin | 0.24 - 1.96 |
The presence of electron-withdrawing groups like nitro groups enhances the anticancer activity by increasing the electrophilicity of the compound, facilitating interactions with cellular targets.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives has resulted in significant increases in early and late apoptotic cells, indicating that these compounds can trigger programmed cell death effectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related compounds have shown promising results against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest that imidazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study on Cervical Cancer : A study demonstrated that a specific derivative induced apoptosis in cervical cancer cells, showing a clear dose-response relationship with increasing concentrations leading to higher rates of apoptosis .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited low MIC values against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
